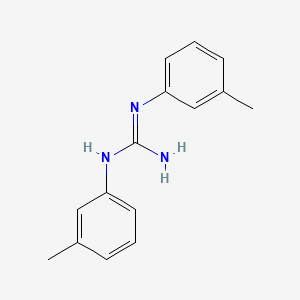
N,N''-Di-m-tolyl-guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’'-Di-m-tolyl-guanidine is a chemical compound with the molecular formula C15H17N3. It is a member of the guanidine family, which is characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N’‘-Di-m-tolyl-guanidine can be synthesized through a variety of methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis method provides a straightforward and efficient way to produce diverse guanidines with yields up to 81% . Another method involves the use of cheap materials to synthesize N,N’'-di-o-tolyl guanidine, which has been reported to be an excellent inhibitor for delaying copper corrosion .
Industrial Production Methods: Industrial production of N,N’'-Di-m-tolyl-guanidine typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of electrochemical measurements, such as PDP, EFM, and EIS spectroscopy, helps in monitoring the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: N,N’'-Di-m-tolyl-guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen atoms and methyl groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of N,N’'-Di-m-tolyl-guanidine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of N,N’'-Di-m-tolyl-guanidine depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted guanidines.
Aplicaciones Científicas De Investigación
N,N’'-Di-m-tolyl-guanidine has a wide range of scientific research applications. It is used as a corrosion inhibitor for copper, with an efficiency higher than 98% in acidic solutions . This compound also has submicromolar affinities for PCP receptors, blocks NMDA-receptor-coupled cation channels, and exhibits neuroprotective properties in in vitro neuroprotection models . Additionally, it is used in medicinal chemistry and as a valuable scaffold in organocatalysis .
Mecanismo De Acción
The mechanism of action of N,N’'-Di-m-tolyl-guanidine involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the copper surface via chemical adsorption, forming a protective layer that impedes the dissolution of copper in acidic solutions . In biological systems, it interacts with PCP receptors and NMDA-receptor-coupled cation channels, contributing to its neuroprotective effects .
Comparación Con Compuestos Similares
- N,N’'-Di-o-tolyl-guanidine
- N,N’'-Di-(o-ethylphenyl)-guanidine
- N,N’'-Di-(m-ethylphenyl)-guanidine
- N,N’'-Di-(o-iodophenyl)-guanidine
Comparison: N,N’‘-Di-m-tolyl-guanidine is unique due to its specific molecular structure, which includes two methyl groups and three nitrogen atoms. This structure contributes to its high efficiency as a corrosion inhibitor and its neuroprotective properties. Compared to similar compounds, N,N’'-Di-m-tolyl-guanidine exhibits higher affinities for PCP receptors and better performance in corrosion inhibition .
Propiedades
Número CAS |
51131-78-3 |
|---|---|
Fórmula molecular |
C15H17N3 |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
1,2-bis(3-methylphenyl)guanidine |
InChI |
InChI=1S/C15H17N3/c1-11-5-3-7-13(9-11)17-15(16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H3,16,17,18) |
Clave InChI |
RIAXXCQKICATHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


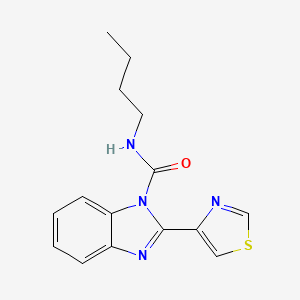
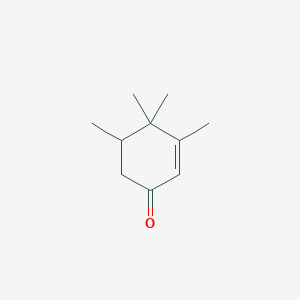
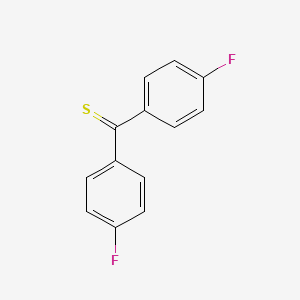
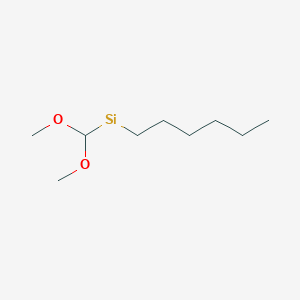
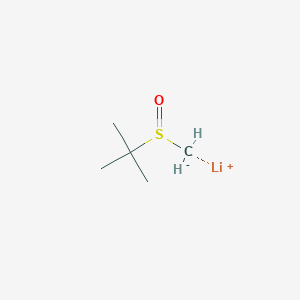
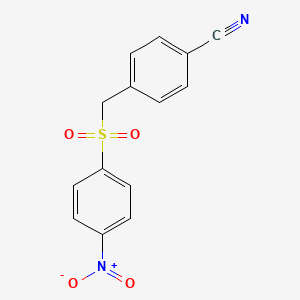
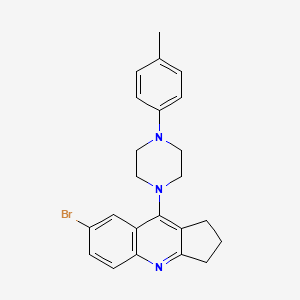
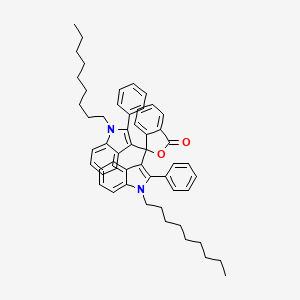
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
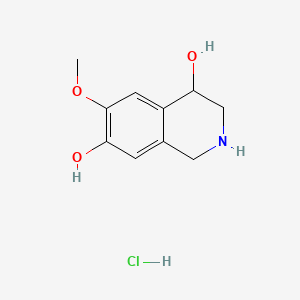
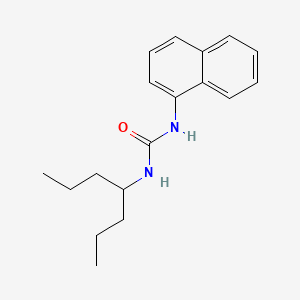
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
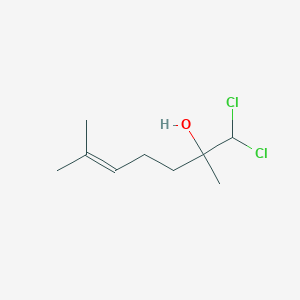
![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
